
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a thiol in the presence of a suitable catalyst to form the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its unique ring structure allows it to interact with biological membranes and proteins, potentially leading to its bioactive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Lacks the dione functionality but has a similar ring structure.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms in the ring, leading to different chemical properties and applications.
Uniqueness
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione is unique due to the presence of both oxygen and sulfur atoms in its ring structure, as well as the dione functionality. This combination of features gives it distinct chemical reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
63689-63-4 |
|---|---|
Formule moléculaire |
C10H16O6S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
1,4,7,10-tetraoxa-13-thiacyclopentadecane-11,15-dione |
InChI |
InChI=1S/C10H16O6S/c11-9-7-17-8-10(12)16-6-4-14-2-1-13-3-5-15-9/h1-8H2 |
Clé InChI |
UBGQFLGGAPXVSM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC(=O)CSCC(=O)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


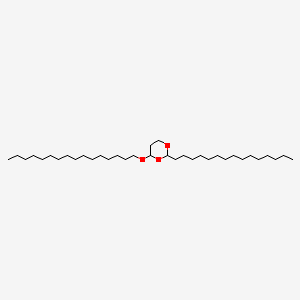
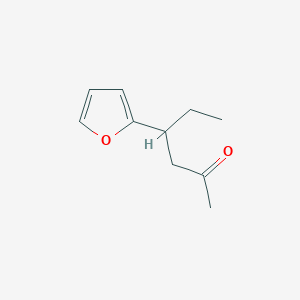
![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
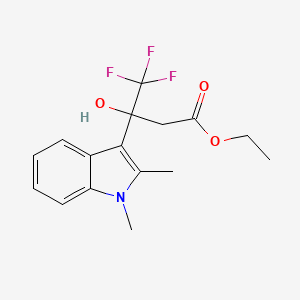
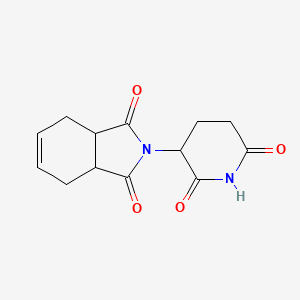

![D-[1-14C]Galactose](/img/structure/B13797700.png)
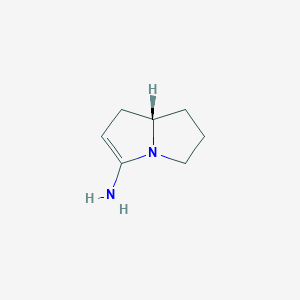
![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)


![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
